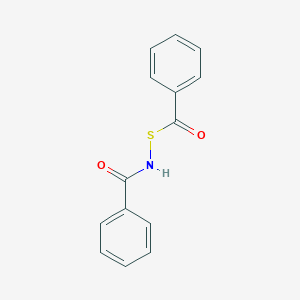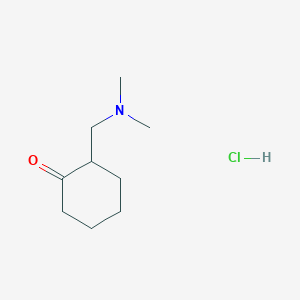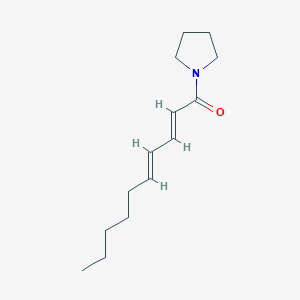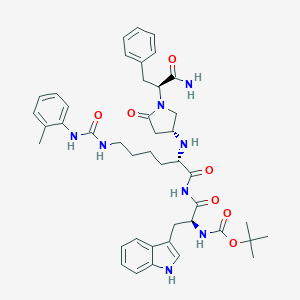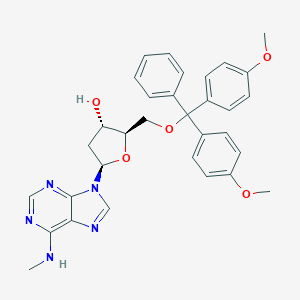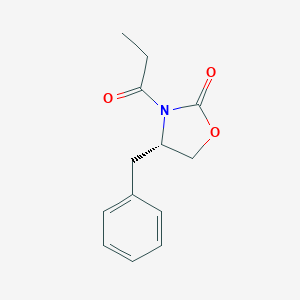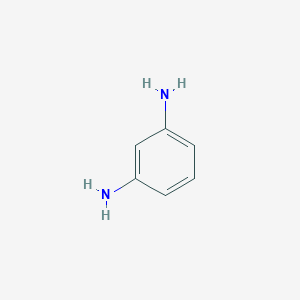![molecular formula C10H10N4O B132965 N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide CAS No. 154594-15-7](/img/structure/B132965.png)
N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide
Vue d'ensemble
Description
N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide is a chemical compound that is part of a broader class of 1,2,4-triazole derivatives. These compounds have been extensively studied due to their potential applications in various fields, including medicine and agriculture. The 1,2,4-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms, which is known for its versatility in chemical reactions and its ability to improve the biological activity of compounds .
Synthesis Analysis
The synthesis of N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide and its derivatives typically involves the reaction of 4-amino-1,2,4-triazole with different acylating agents, such as acetyl chloride, to introduce the acetamide group . Other methods include the reaction of substituted phenylacetamide with various reagents to introduce the triazole ring . The structures of these synthesized compounds are confirmed using techniques like NMR, IR, HRMS, and sometimes X-ray crystallography .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of the triazole ring attached to a phenyl group, which is further substituted with an acetamide group. The precise geometry and electronic structure of these molecules can be determined through spectroscopic methods and computational studies, such as density functional theory (DFT) . Single-crystal X-ray diffraction provides detailed information about the arrangement of atoms within the crystal lattice .
Chemical Reactions Analysis
The 1,2,4-triazole derivatives undergo various chemical reactions, including S-alkylation, transsilylation, and reactions with different aldehydes and hydrazine hydrate to form a wide array of compounds with diverse biological activities . The reactivity of these compounds can be influenced by the substituents on the phenyl ring and the nature of the acetamide group .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the triazole and phenyl rings. Computational methods can predict properties like electron localization functions, intermolecular interactions, and charge transfer energies . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as drugs or agrochemicals.
Applications De Recherche Scientifique
Antimicrobial Activity
N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide and its derivatives have demonstrated significant antimicrobial activities. Research shows these compounds exhibit in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This includes effectiveness against various pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and fungi like Aspergillus niger and Candida albicans. Notably, some derivatives have been found very effective against drug-resistant strains, highlighting their potential in treating resistant infections (Mahyavanshi, Parmar, & Mahato, 2011), (Baviskar, Khadabadi, & Deore, 2013).
Anticancer Properties
Studies have also explored the anticancer potential of N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide derivatives. These compounds have shown activity against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. They have been found to inhibit cancer cell migration and growth in 3D cell cultures. Some compounds within this group have displayed selective cytotoxicity, making them promising candidates for targeted cancer therapy (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Cholinesterase Inhibition
N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their potential in inhibiting cholinesterase enzymes. This is relevant in the context of treating neurological disorders such as Alzheimer's disease. Compounds within this family have demonstrated moderate to good cholinesterase inhibitory activities in vitro, suggesting their utility in neurodegenerative disease research (Riaz, Iftikhar, Saleem, et al., 2020).
Plant Growth Regulation
Certain N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide derivatives have shown effects on plant growth regulation. This includes both promoting and inhibiting effects on plant roots and stems. These findings suggest a potential application in agriculture, either as growth stimulants or as herbicides (Yu-sen, 2009).
Propriétés
IUPAC Name |
N-[4-(1,2,4-triazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-8(15)13-9-2-4-10(5-3-9)14-6-11-12-7-14/h2-7H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAFMDFJFDEJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399158 | |
| Record name | N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide | |
CAS RN |
154594-15-7 | |
| Record name | N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



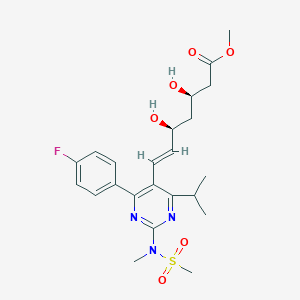
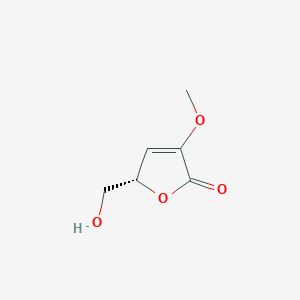
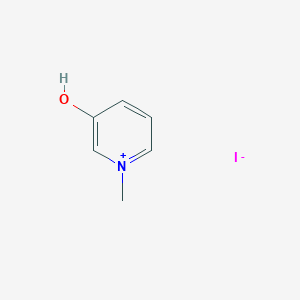
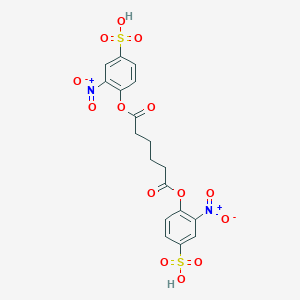
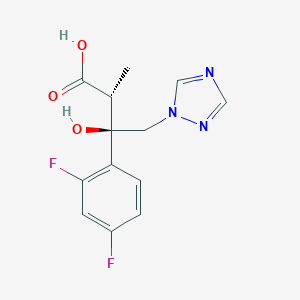
![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)
